molecular formula C7H8O6 B1301854 2,4,6-Trihydroxybenzoic acid monohydrate CAS No. 71989-93-0

2,4,6-Trihydroxybenzoic acid monohydrate

Cat. No. B1301854
CAS RN: 71989-93-0
M. Wt: 188.13 g/mol
InChI Key: HWZIRFCGHAROOI-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxybenzoic acid monohydrate, also known as protocatechuic acid monohydrate (PCA), is a compound characterized by the presence of three hydroxyl groups attached to a benzoic acid core. The molecular structure and properties of PCA have been extensively studied due to its relevance in various fields, including materials science and pharmaceuticals. The monohydrated form of PCA is particularly interesting because of its unique vibrational spectroscopic characteristics and its ability to form polymorphic structures .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2,4,6-trihydroxybenzoic acid monohydrate, they do offer insights into related compounds and their synthesis pathways. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid is detailed, which involves a three-step reaction starting from amino benzoic acid, including bromination, diazo, and hydrolysis steps . Although this is not the same compound, the methodology could potentially be adapted for the synthesis of PCA by considering the specific functional groups and reactivity of the compound .

Molecular Structure Analysis

The molecular structure of PCA monohydrate has been investigated using vibrational spectroscopic techniques such as terahertz and Raman spectroscopy. The experimental spectra indicate that the monohydrated form of PCA has distinct absorption bands, which differ from those of its anhydrous form. Density functional theory calculations were performed to simulate the optimized structures and vibrational modes of the two PCA polymorphic forms, revealing that the monohydrated form I (MH-I) is in agreement with experimental observations .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions involving 2,4,6-trihydroxybenzoic acid monohydrate. However, they do discuss the effects of intramolecular hydrogen bonding on the geometry of related compounds and their metal binding modes. For example, intramolecular hydrogen bonds in the H3thba- anion of 2,4,6-trihydroxybenzoic acid confer a rigid geometry to the ligand, influencing its reactivity and interaction with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of PCA monohydrate are closely related to its molecular structure. The presence of extensive hydrogen bonding within the structure of related trihydroxybenzoic acids, such as 2,3,4-trihydroxybenzoic acid dihydrate, suggests that similar interactions are likely to be present in PCA monohydrate. These hydrogen bonds can lead to the formation of specific crystal packing motifs and influence the solubility and stability of the compound . Additionally, the abnormal strength of dihydroxybenzoic acids, as discussed in the context of their dissociation constants, can provide insights into the acid-base properties of PCA monohydrate .

Scientific Research Applications

Structural Characterization

Research into the molecular structures of 2,4,6-trihydroxybenzoic acid (PCA) has been conducted using vibrational spectroscopic techniques. A study by Du et al. (2020) investigated both the monohydrated and anhydrous forms of PCA using terahertz and Raman spectral characterization. They observed differences in absorption bands and vibrational modes between the two forms, providing insights into the micro-molecular structures and dehydrated transitions of PCA (Du et al., 2020).

Biological Activity

Mammino and Kabanda (2010) conducted a computational study of 2,4,6-trihydroxybenzoic acid (FA), highlighting its unique biological activities among trihydroxybenzoic acids. Their research revealed that FA exhibits extreme properties, such as the lowest antioxidant activity and highest toxicity toward crustaceans. They examined the molecule's energy conformers and intramolecular hydrogen bonds, providing a deeper understanding of its biological properties (Mammino & Kabanda, 2010).

Metal Binding and Ligand Geometry

A study by Abrahams et al. (2022) synthesized over 20 new compounds derived from 2,4,6-trihydroxybenzoic acid (H4thba). They explored the effects of intramolecular hydrogen bonding on the ligand geometry and metal binding modes. Their findings revealed the rigid geometry of the ligand due to these bonds, which influences the variety of metal-binding modes (Abrahams et al., 2022).

Applications in Analytical Chemistry

Papac et al. (1996) researched the use of 2,4,6-trihydroxybenzoic acid in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF) for analyzing acidic oligosaccharides and glycopeptides. They identified alternative matrices for improved detection limits and sensitivity, highlighting the compound's utility in analytical techniques (Papac et al., 1996).

Role in Water Treatment

Leite et al. (2003) investigated the electrochemical oxidation of dihydroxybenzoic acid (2,4-DHBA), a related compound, for wastewater treatment. Their research showed the potential of electrochemical methods in degrading pollutants like 2,4-DHBA, contributing to environmental applications (Leite et al., 2003).

Safety And Hazards

2,4,6-Trihydroxybenzoic acid monohydrate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

2,4,6-Trihydroxybenzoic acid monohydrate can be used as an organic synthesis intermediate, with applications in pharmaceuticals, agrochemicals, and dyestuff fields . It has been suggested that cocrystals significantly influence the solubility of 2,4,6-Trihydroxybenzoic acid monohydrate, which could be taken into account in enhancing solubility formulations .

properties

IUPAC Name

2,4,6-trihydroxybenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5.H2O/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,8-10H,(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZIRFCGHAROOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369102
Record name 2,4,6-Trihydroxybenzoic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trihydroxybenzoic acid monohydrate

CAS RN

71989-93-0
Record name 2,4,6-Trihydroxybenzoic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trihydroxybenzoic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
XY Yuan, Y Cheng, J Liu, QL Sun, FM Xue - CrystEngComm, 2023 - pubs.rsc.org
A cocrystal screening of a series of theobromine (TBR) with five organic carboxylic acids (p-coumaric acid (p-COA), 2,4,6-trihydroxybenzoic acid monohydrate (2,4,6-TRM), gallic acid …
Number of citations: 0 pubs.rsc.org
I Honda, K Yoneyama, M Konnai… - Agricultural and …, 1990 - Taylor & Francis
Through structure/activity studies on phloroglucinol derivatives (I-IV) of photosynthetic electron transport (PET) inhibition, it was found that these compounds require two electron-…
Number of citations: 16 www.tandfonline.com
DH Kim, EA Jung, IS Sohng, JA Han, TH Kim… - Archives of pharmacal …, 1998 - Springer
Flavonoid glycosides were metabolized to phenolic acids via aglycones by human intestinal microflora producing α-rhamnosidase, exo-β-glucosidase, endo-β-glucosidase and/or β-…
Number of citations: 495 link.springer.com
JL Lambert, TC Bird, MD Rogers, JV Paukstelis - Analyst, 1981 - pubs.rsc.org
Polymethoxytriphenylmethanols are unique one-colour pH indicator dyes that are colourless in weakly acidic, neutral or basic solution (hydroxylic form) and red to violet in acidic …
Number of citations: 4 pubs.rsc.org
YW Huang, CW Lin, P Pan, T Shan… - Frontiers in …, 2020 - frontiersin.org
Innate immune cells in the tumor microenvironment have been proposed to control the transition from benign to malignant stages. In many cancers, increased infiltration of natural killer (…
Number of citations: 13 www.frontiersin.org
CC Seaton, A Parkin - Crystal growth & design, 2011 - ACS Publications
An investigation into the creation of cocrystals of benzamide and substituted benzoic acids was undertaken and four new cocrystals were structurally characterized by single-crystal X-…
Number of citations: 68 pubs.acs.org
JS Stevens, SJ Byard, CC Seaton, G Sadiq… - Physical Chemistry …, 2014 - pubs.rsc.org
The properties of nitrogen centres acting either as hydrogen-bond or Brønsted acceptors in solid molecular acid–base complexes have been probed by N 1s X-ray photoelectron …
Number of citations: 175 pubs.rsc.org
Y Yamamoto, C Yamakawa, R Nishimura… - Frontiers in …, 2022 - frontiersin.org
Conventional quinazoline synthesis methods involve a highly multistep reaction, and often require excess amounts of substrate to control the product selectivity, leading to significant …
Number of citations: 5 www.frontiersin.org
M Friedman, PR Henika, RE Mandrell - Journal of food protection, 2003 - Elsevier
We evaluated the bactericidal activities of 35 benzaldehydes, 34 benzoic acids, and 1 benzoic acid methyl ester against Campylobacter jejuni, Escherichia coli O157:H7, Listeria …
Number of citations: 312 www.sciencedirect.com
W Kim, B Lee, J Park, HJ Kim… - Letters in Drug Design & …, 2018 - ingentaconnect.com
Background: Antioxidants are compounds that inhibit oxidation in biological systems and in the natural environment as free radical scavengers, reactive oxygen scavengers, or reducing …
Number of citations: 6 www.ingentaconnect.com

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